2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile

Catalog No.
S2963501
CAS No.
127489-24-1
M.F
C10H8N2O3
M. Wt
204.185
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile

CAS Number

127489-24-1

Product Name

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile

IUPAC Name

2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enenitrile

Molecular Formula

C10H8N2O3

Molecular Weight

204.185

InChI

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-2-4-9(5-3-8)12(14)15/h2-5,10,13H,1H2

InChI Key

KSSHQPCVMZULSQ-UHFFFAOYSA-N

SMILES

C=C(C#N)C(C1=CC=C(C=C1)[N+](=O)[O-])O

solubility

not available

Application as a Fluorescent Sensor for Selective Cadmium Detection

Specific Scientific Field: Analytical Chemistry

Summary of the Application: The compound has been synthesized and used as a fluorescent sensor for the detection of cadmium ions .

Methods of Application or Experimental Procedures: The compound was synthesized, purified using column chromatography, and characterized by 1H NMR. Its fluorescence properties were studied in acetonitrile for the sensing of alkali, alkaline, and transition metal ions .

Results or Outcomes: The interaction of Cd2+ with the chemosensor displayed a significant fluorescence enhancement compared to other examined cations. The fluorescence of the chemosensor exhibits a good linear fluorescent response towards Cd2+ in the range 1-140 μM. The binding constant to Cd2+ was calculated as 1×10^6 M^-1 using the Benesi-Hilderbrand equation .

Application in Singlet-Oxygen Oxidation

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound undergoes singlet-oxygen oxidation to give 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one derivatives .

Methods of Application or Experimental Procedures: The compound was subjected to singlet-oxygen oxidation. The change of regioselectivity of the oxygenation with a remarkable rate of enhancement in deuteriomethanol vs. methanol was studied .

Results or Outcomes: The singlet-oxygen oxidation of the compound gave 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one derivatives in good yields. A change of regioselectivity of the oxygenation with a remarkable rate of enhancement (23 times) in deuteriomethanol vs. methanol was observed .

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile is an organic compound characterized by its unique functional groups, including a hydroxy group and a nitrophenyl moiety. This compound is part of a broader class of substituted acrylonitriles, which are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry and materials science. The presence of the hydroxy group enhances its reactivity, allowing it to participate in various chemical transformations.

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to derivatives such as 2-[Formyl(4-nitrophenyl)methyl]prop-2-enenitrile. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-[Hydroxy(4-aminophenyl)methyl]prop-2-enenitrile. Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.
  • Substitution: The hydroxy group can be substituted with various functional groups through nucleophilic substitution reactions, utilizing reagents such as alkyl halides or acyl chlorides in the presence of a base.

Research indicates that 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile exhibits potential biological activity. It has been studied for its interactions with biological molecules, suggesting possible therapeutic effects. The compound's structure allows it to engage in hydrogen bonding and other interactions with enzymes and receptors, which may influence their activity. Investigations into its antimicrobial and anticancer properties are ongoing, highlighting its relevance in medicinal chemistry.

The synthesis of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile typically involves the following steps:

  • Knoevenagel Condensation: The reaction begins with the condensation of 4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. This step forms an intermediate compound.
  • Michael Addition: Following the condensation, a Michael addition occurs where the intermediate reacts with another equivalent of malononitrile, leading to the formation of the desired product.
  • Solvent Use: Ethanol is commonly used as a solvent during these reactions to facilitate the process and improve yield.

The applications of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile span multiple fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is being investigated for its potential biological activities, particularly in drug development.
  • Industry: Its unique properties make it valuable in developing new materials and chemical processes.

Interaction studies have shown that 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile can effectively bind to various molecular targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The compound's ability to form hydrogen bonds enhances its interaction profile, making it a candidate for further pharmacological studies.

Similar Compounds

Several compounds share structural similarities with 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, each exhibiting unique properties:

Compound NameStructural Features
2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrileContains a hydroxy group and a different nitrophenyl position
2-[Hydroxy(4-nitrophenyl)methyl]but-2-enenitrileSimilar structure but with a butene chain
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-ynenitrileContains a triple bond instead of a double bond

Uniqueness: What sets 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile apart from similar compounds is its specific combination of functional groups that allows for diverse chemical modifications and distinct reactivity patterns. This versatility makes it particularly valuable in synthetic chemistry and research applications.

Nucleophilic Addition-Elimination Strategies for α-Cyanohydrin Formation

The α-cyanohydrin core of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile is often assembled via nucleophilic addition of cyanide to carbonyl precursors, followed by elimination. For example, 4-nitrobenzaldehyde undergoes condensation with acrylonitrile derivatives in the presence of base catalysts. A domino condensation-dehydration process, as reported for analogous nitro alkenes, enables efficient one-pot synthesis of conjugated nitro alkenes with α-cyanohydrin functionalities. This method typically employs chromium(VI) oxide in acetic anhydride to oxidize 4-nitrotoluene derivatives, yielding intermediates that are subsequently hydrolyzed to the target compound.

Critical to this approach is the equilibrium between cyanohydrin formation and retro-cyanohydrin decomposition. Under basic conditions, acetone cyanohydrin serves as a masked cyanide source, releasing cyanide ions upon deprotonation. The reaction proceeds via a tetrahedral intermediate, where the nucleophilic cyanide attacks the carbonyl carbon of 4-nitrobenzaldehyde, followed by elimination of water to form the α,β-unsaturated nitrile (Figure 1):

$$
\text{O}2\text{NC}6\text{H}4\text{CHO} + \text{CH}2=\text{CHCN} \xrightarrow{\text{Base}} \text{O}2\text{NC}6\text{H}4\text{C(OH)CH}2\text{CN} \xrightarrow{-\text{H}2\text{O}} \text{O}2\text{NC}6\text{H}4\text{C(CN)CH}_2
$$

Phase-Transfer Catalyzed Cyanofunctionalization of Nitroaromatic Precursors

Phase-transfer catalysis (PTC) has emerged as a powerful strategy for introducing cyanide groups into nitroaromatic systems. Cupreidinium salts, such as CPD-1f, enable enantioselective conjugate additions of cyanide to nitroalkenes under mild conditions. For instance, treating 4-nitrobenzaldehyde-derived enones with acetone cyanohydrin in the presence of Cs$$2$$CO$$3$$ and a chiral PTC catalyst affords β-cyano nitro compounds with up to 90% enantiomeric excess (ee). The catalytic cycle involves ion-pairing between the cyanide source and the cationic catalyst, followed by stereoselective delivery to the nitroalkene substrate.

Table 1: Enantioselective Cyanation of 4-Nitrobenzaldehyde-Derived Enones Using Cupreidinium Catalysts

CatalystReaction Time (h)Conversion (%)ee (%)
CPD-1a25728
CPD-1f24>9590
CPN-324>95-90

The stereochemical outcome is highly dependent on the catalyst's aryl substituents. For example, CPD-1f (bearing a 9-anthracenylmethyl group) achieves superior enantiocontrol compared to CPD-1a (methyl-substituted), likely due to enhanced π-π interactions with the nitroaromatic substrate.

Stereoselective Construction of β-Hydroxy Nitrile Moieties

Stereoselective synthesis of the β-hydroxy nitrile segment in 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile relies on asymmetric catalysis and chiral auxiliaries. Cyclic dipeptides, such as cyclo[(R)-His-(R)-Phe], catalyze enantioselective hydrocyanation of aldehydes via a dimeric transition state. The catalyst's imidazole groups facilitate proton transfer, while π-stacking interactions between the substrate's nitro group and the catalyst's aromatic residues enforce stereochemical control.

Density functional theory (DFT) studies reveal that hydrogen bonding between the cyanide nucleophile and the catalyst's hydroxyl groups stabilizes the transition state, leading to preferential formation of the (R)-enantiomer. For nitroaromatic substrates, this method achieves ee values exceeding 80%, making it applicable to large-scale syntheses.

Theoretical Framework for Nitrile Electronic Structure Analysis

The cyano functional group exhibits unique electronic characteristics that significantly influence its reactivity patterns in catalytic transformations [1]. Density functional theory calculations have emerged as a powerful tool for elucidating the fundamental electronic properties of nitrile compounds, particularly for systems containing 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile [2] [3]. The cyano group displays characteristic molecular orbital features where the highest occupied molecular orbital represents a nitrogen-centered non-bonding orbital, while the lowest unoccupied molecular orbital exhibits significant carbon character, rendering the carbon center electrophilic [4].

Quantum mechanical investigations reveal that the cyano group creates weak π-holes when properly positioned, and multiple cyano groups can pool their π-holes into more intense positive electrostatic potential regions [1] [5]. For 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, the presence of both the electron-withdrawing nitro group and the hydroxyl substituent creates a complex electronic environment that modulates the cyano group reactivity [2]. Computational studies using the B3LYP functional with correlation-consistent basis sets have demonstrated remarkable agreement with experimental observations, achieving average absolute deviations of 0.09 electron volts for core electron binding energies in nitrile systems [6].

Electronic Structure Calculations and Molecular Orbital Analysis

Advanced quantum mechanical calculations employing density functional theory methods have provided detailed insights into the electronic structure of substituted acrylonitriles [7]. The molecular orbital analysis of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile reveals that the carbon-nitrogen triple bond exhibits characteristic bonding patterns where σ molecular orbitals result from linear in-phase combinations of carbon and nitrogen atomic orbitals [4]. The parallel overlap of 2p orbitals generates two degenerate π bonding molecular orbitals containing electron pairs in the ground state.

Computational investigations demonstrate that the π bonding orbitals exhibit higher electron density around the nitrogen atom, indicating greater probability of electron accommodation near the nitrogen compared to carbon [4]. This electronic asymmetry directly correlates with the electrophilic character of the carbon center in nitrile transformations. For systems containing electron-withdrawing substituents like the nitrophenyl group in 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, the cyano carbon becomes even more susceptible to nucleophilic attack due to increased positive character [8].

Theoretical Predictions of Reactivity Patterns

Quantum mechanical modeling has successfully predicted the reactivity of nitrile-carrying compounds with nucleophiles through calculation of activation energies [7]. Density functional theory calculations reveal that activation energies correlate well with experimental kinetic measures of reactivity, providing a robust computational framework for predicting nitrile behavior in catalytic systems. The agreement between computational predictions and experimental observations validates the density functional theory approach as a reliable tool for understanding nitrile reactivity patterns [7].

For 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, theoretical calculations indicate that the presence of the hydroxyl group and nitrophenyl substituent creates a complex reactivity profile. The hydroxyl group can participate in hydrogen bonding interactions that influence the approach of nucleophiles, while the nitrophenyl moiety provides additional electronic stabilization through resonance effects [2]. These computational insights have proven valuable for predicting both reaction pathways and selectivity patterns in catalytic transformations.

Transition State Analysis in Enzyme-catalyzed Nitrile Hydrolysis

Enzymatic Mechanisms and Transition State Structures

Nitrile hydratases represent the most thoroughly studied enzymes for catalytic nitrile transformation, providing detailed insights into enzymatic transition state structures [9] [3]. These enzymes catalyze the conversion of nitriles to amides through a complex mechanism involving metal-bound substrates and carefully orchestrated proton transfer steps [10]. Quantum mechanical calculations combined with molecular mechanics approaches have revealed that enzymatic transition states involve substrate coordination to iron or cobalt centers, followed by nucleophilic attack by activated water molecules [11] [3].

The transition state analysis for nitrile hydratase reveals that substrate binding occurs through direct coordination to the metal center in first-shell mechanisms, while second-shell mechanisms involve substrate positioning near the active site without direct metal coordination [9] [12]. For iron-containing nitrile hydratases, computational studies indicate that the transition state involves significant charge transfer from the metal center to the substrate, facilitating nucleophilic attack by water molecules activated through interaction with sulfenic acid residues [3].

Computational Investigation of Enzymatic Pathways

Advanced quantum mechanics/molecular mechanics calculations have provided unprecedented detail regarding enzymatic transition states for nitrile hydrolysis [11]. The computational analysis reveals that the catalytic mechanism involves multiple steps: substrate binding, proton transfer from conserved tyrosine residues, nucleophilic attack by activated water, and product release [13]. The transition states exhibit characteristic geometric features where the nitrile carbon adopts tetrahedral geometry as nucleophilic attack proceeds [3].

Density functional theory studies on nitrile hydratase active site models demonstrate that the enzyme facilitates barrier crossing through precise positioning of catalytic residues [9] [13]. The transition state structures show that sulfenic acid groups function as proton acceptors from nucleophilic water molecules, while the metal center provides electrostatic stabilization for developing negative charge on nitrogen [3]. These computational findings align with experimental observations of enzyme kinetics and provide molecular-level understanding of catalytic efficiency.

Comparative Analysis of First-Shell and Second-Shell Mechanisms

Quantum chemical investigations have explored both first-shell and second-shell mechanisms for enzymatic nitrile hydrolysis, revealing distinct transition state characteristics [9] [12]. First-shell mechanisms involve direct substrate coordination to the metal center, resulting in transition states where the nitrile carbon experiences significant electrophilic activation through metal coordination [3]. These calculations indicate activation barriers similar to experimental values when sulfenic acid residues serve as catalytic bases.

Second-shell mechanisms feature transition states where substrates remain in the enzyme active site without direct metal coordination [12]. Computational analysis reveals that metal-bound hydroxide ions or sulfenic acid groups can function as nucleophiles in these pathways, leading to transition states with different geometric and electronic characteristics. The calculated barriers for second-shell mechanisms are comparable to first-shell pathways, suggesting that multiple mechanistic routes may be accessible depending on substrate and enzyme structure [12].

Dynamic Effects in Enzymatic Transition States

Recent computational studies have emphasized the importance of protein dynamics in enzymatic transition state formation [14] [15]. Transition state ensembles rather than single transition state structures appear to be crucial for enzyme catalysis, with proteins accessing multiple energetically equivalent configurations during barrier crossing [15]. These wide transition state ensembles provide an entropic advantage for catalysis by reducing the conformational restrictions imposed on the enzyme-substrate complex.

Quantum mechanics/molecular mechanics simulations reveal that enzymatic transition states exist for extremely brief periods, typically on femtosecond timescales [14]. The transition state lifetimes are within the timescales of bond vibrations and show no manifestations of equilibrated complexes [14]. This finding challenges traditional views of transition state stabilization and suggests that enzymatic catalysis involves dynamic probability distributions rather than equilibrium binding of transition state species.

Kinetic Isotope Effects in Stereochemical Control Mechanisms

Primary Kinetic Isotope Effects in Nitrile Transformations

Kinetic isotope effects provide powerful mechanistic probes for understanding stereochemical control in nitrile transformations [16]. Primary kinetic isotope effects occur when bonds to isotopically labeled atoms undergo breaking or formation during rate-determining steps, with typical carbon-hydrogen/carbon-deuterium isotope effects ranging from 6 to 8 at room temperature [17]. For nitrile hydrolysis reactions, deuterium substitution at positions α to the cyano group reveals information about bond breaking patterns and transition state geometry.

Experimental measurements of kinetic isotope effects in nitrile hydrolysis demonstrate that hydrogen transfer steps exhibit significant isotope effects when these processes are rate-limiting [18]. Studies on nitrogenase-catalyzed reduction of nitriles show kinetic isotope effects of 4.4 ± 0.1 for methane evolution from cyanide reduction, indicating substantial deuterium sensitivity in hydrogen transfer steps [18]. These large isotope effects suggest that hydrogen atom transfer occurs through tunneling mechanisms or involves highly structured transition states.

Secondary Isotope Effects and Stereochemical Implications

Secondary kinetic isotope effects arise from isotopic substitution at positions not directly involved in bond breaking or formation but still influence reaction rates through electronic or steric effects [17] [19]. In nitrile transformations, secondary isotope effects can provide information about conformational changes, hybridization differences, and stereochemical preferences during catalytic processes. Alpha-deuterium secondary isotope effects are particularly informative for understanding changes in carbon hybridization and molecular geometry.

For stereoselective nitrile transformations, kinetic isotope effects reveal the timing of stereochemical determination relative to rate-limiting steps [20]. Carbon-13 kinetic isotope effects in organocatalytic carbon-hydrogen alkylation reactions show unusual combinations of inverse and normal effects that indicate reversible carbon-carbon bond formation followed by stereocontrolling elimination steps [20]. These findings demonstrate that stereochemical control can occur in product-determining steps that are distinct from rate-determining processes.

Solvent Isotope Effects in Enzymatic Systems

Solvent deuterium isotope effects provide complementary information about the role of solvent molecules in enzymatic nitrile transformations [18]. When reactions are performed in deuterium oxide rather than water, changes in reaction rates or product distributions reveal the involvement of solvent molecules in rate-limiting or selectivity-determining steps. For nitrogenase-catalyzed substrate reductions, minimal isotope effects are observed for acetylene reduction while substantial effects occur for hydrogen and methane evolution [18].

The differential solvent isotope effects suggest that proton transfer steps exhibit varying sensitivity to deuterium substitution depending on the specific substrate and reaction pathway [18]. These measurements indicate that hydrogen atom transfer steps associated with different substrates proceed through distinct mechanisms with different degrees of solvent involvement. The isotope effects provide experimental validation for computational predictions about the role of hydrogen transfer in catalytic cycles.

Deuterium Labeling Studies and Mechanistic Insights

Selective deuterium labeling experiments have proven invaluable for elucidating stereochemical control mechanisms in catalytic nitrile transformations [21] [22]. Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles using deuterium oxide demonstrates that hydrogen/deuterium exchange can occur with high selectivity under mild conditions [21]. The proposed mechanism involves cycloadduct formation between nitrile functionality and deprotonated catalyst intermediates, followed by enamine tautomerization and selective hydrogen/deuterium exchange.

Base-catalyzed deuteration of α,β-unsaturated nitriles reveals that potassium tert-butoxide can facilitate selective α-deuteration through reversible conjugate addition/elimination mechanisms [22]. The deuteration efficiency depends on electronic properties of substituents, with electron-donating groups providing lower deuterium incorporation compared to electron-withdrawing substituents. These labeling studies provide direct evidence for specific mechanistic pathways and demonstrate the feasibility of isotopic substitution for probing reaction mechanisms.

Compound ClassPrimary KIE (kH/kD)Secondary KIEMechanistic Implications
Aliphatic Nitriles6.0-8.0 [17]0.85-1.15 [17]Rate-limiting C-H cleavage
Aromatic Nitriles4.2-6.8 [21]0.90-1.10 [21]Concerted proton transfer
α,β-Unsaturated Nitriles1.4-2.3 [22]0.95-1.05 [22]Conjugate addition mechanism
Enzymatic Hydrolysis4.4 ± 0.1 [18]Not determinedTunneling in H-transfer

Computational Analysis of Isotope Effects

Theoretical calculations provide quantitative predictions of kinetic isotope effects that can be compared with experimental measurements to validate proposed mechanisms [16]. Density functional theory calculations accurately reproduce primary isotope effects when transition state geometries and vibrational frequencies are properly determined. The logarithm of kinetic isotope effects represents weighted averages of standard-state free energy differences between isotopes, with weighting factors corresponding to degree of rate control for each species [16].

XLogP3

1.2

Dates

Last modified: 08-17-2023

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